Cas no 15353-20-5 (2-Tert-butyl-1-methoxy-4-nitrobenzene)

2-Tert-butyl-1-methoxy-4-nitrobenzene 化学的及び物理的性質
名前と識別子
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- 2-tert-butyl-1-methoxy-4-nitrobenzene
- Benzene, 2-(1,1-dimethylethyl)-1-methoxy-4-nitro-
- 2-tert-butyl-4-nitrophenyl methyl ether
- 2-Tert-butyl-1-methoxy-4-nitrobenzene
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- MDL: MFCD21986679
- インチ: 1S/C11H15NO3/c1-11(2,3)9-7-8(12(13)14)5-6-10(9)15-4/h5-7H,1-4H3
- InChIKey: AIYZQINRDXVONY-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1C(C)(C)C)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- トポロジー分子極性表面積: 55
2-Tert-butyl-1-methoxy-4-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB417204-500 mg |
2-tert-Butyl-1-methoxy-4-nitrobenzene |
15353-20-5 | 500MG |
€254.60 | 2023-01-21 | ||
abcr | AB417204-1g |
2-tert-Butyl-1-methoxy-4-nitrobenzene; . |
15353-20-5 | 1g |
€317.00 | 2025-02-20 | ||
abcr | AB417204-10g |
2-tert-Butyl-1-methoxy-4-nitrobenzene; . |
15353-20-5 | 10g |
€1357.00 | 2025-02-20 | ||
TRC | T136260-250mg |
2-tert-Butyl-1-methoxy-4-nitrobenzene |
15353-20-5 | 250mg |
$ 275.00 | 2022-06-03 | ||
abcr | AB417204-5 g |
2-tert-Butyl-1-methoxy-4-nitrobenzene |
15353-20-5 | 5 g |
€907.00 | 2023-07-19 | ||
TRC | T136260-500mg |
2-tert-Butyl-1-methoxy-4-nitrobenzene |
15353-20-5 | 500mg |
$ 450.00 | 2022-06-03 | ||
abcr | AB417204-1 g |
2-tert-Butyl-1-methoxy-4-nitrobenzene |
15353-20-5 | 1 g |
€322.50 | 2023-07-19 | ||
abcr | AB417204-5g |
2-tert-Butyl-1-methoxy-4-nitrobenzene; . |
15353-20-5 | 5g |
€877.00 | 2025-02-20 | ||
abcr | AB417204-500mg |
2-tert-Butyl-1-methoxy-4-nitrobenzene; . |
15353-20-5 | 500mg |
€269.00 | 2025-02-20 | ||
A2B Chem LLC | AI37195-1g |
2-tert-Butyl-1-methoxy-4-nitrobenzene |
15353-20-5 | >95% | 1g |
$509.00 | 2024-04-20 |
2-Tert-butyl-1-methoxy-4-nitrobenzene 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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S. Ahmed Chem. Commun., 2009, 6421-6423
2-Tert-butyl-1-methoxy-4-nitrobenzeneに関する追加情報
2-Tert-butyl-1-methoxy-4-nitrobenzene (CAS No. 15353-20-5): A Comprehensive Overview
2-Tert-butyl-1-methoxy-4-nitrobenzene, also known by its CAS registry number 15353-20-5, is a complex organic compound with a unique structure and versatile applications. This compound belongs to the class of aromatic compounds, specifically substituted benzene derivatives, and is widely studied in various fields such as material science, pharmaceuticals, and agrochemicals. The molecule features a benzene ring with three substituents: a tert-butyl group at the 2-position, a methoxy group at the 1-position, and a nitro group at the 4-position. These substituents impart distinct chemical and physical properties to the compound, making it valuable for numerous industrial and research purposes.
The synthesis of 2-Tert-butyl-1-methoxy-4-nitrobenzene involves multi-step organic reactions, often starting from benzene derivatives. The introduction of the tert-butyl group is typically achieved through Friedel-Crafts alkylation or other alkylation techniques, while the methoxy and nitro groups are introduced via nucleophilic substitution or nitration reactions. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly synthesis methods for this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times and improve yields.
One of the most significant applications of 2-Tert-butyl-1-methoxy-4-nitrobenzene lies in its use as an intermediate in pharmaceutical chemistry. The compound serves as a precursor for various bioactive molecules, including potential drug candidates for treating cancer, inflammation, and neurodegenerative diseases. The nitro group is particularly valuable in medicinal chemistry due to its ability to undergo reduction to form amino groups, which are common motifs in many therapeutic agents. Recent studies have highlighted the role of this compound in designing novel anti-inflammatory agents with improved bioavailability and reduced side effects.
In addition to its pharmaceutical applications, 2-Tert-butyl-1-methoxy-4-nitrobenzene has found utility in agrochemicals, particularly as a building block for herbicides and fungicides. The tert-butyl group contributes to the lipophilicity of the molecule, enhancing its ability to penetrate plant tissues effectively. Researchers have also investigated the use of this compound in developing resistance-breaking fungicides that can combat emerging pathogen strains resistant to conventional treatments.
The physical properties of 2-Tert-butyl-1-methoxy-4-nitrobenzene are influenced by its substituents. The tert-butyl group imparts steric hindrance, which affects the compound's solubility and melting point. The methoxy group introduces electron-donating effects, while the nitro group is strongly electron-withdrawing. These opposing electronic effects create a balance that influences the compound's reactivity in various chemical transformations. Recent spectroscopic studies have provided deeper insights into the electronic structure of this compound, aiding in its characterization and application optimization.
From an environmental perspective, understanding the fate and behavior of 2-Tert-butyl-1-methoxy-4-nitrobenzene in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under specific conditions, with microbial communities playing a key role in its transformation. However, further research is needed to evaluate its long-term persistence and toxicity to aquatic organisms.
In conclusion, 2-Tert-butyl-1-methoxy-4-nitrobenzene (CAS No. 15353-20) is a versatile organic compound with diverse applications across multiple industries. Its unique structure and functional groups make it an invaluable tool in chemical synthesis and material development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing scientific innovation.
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